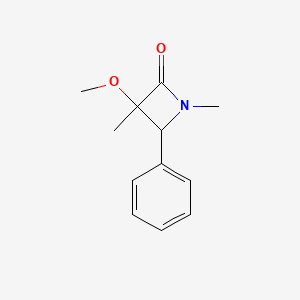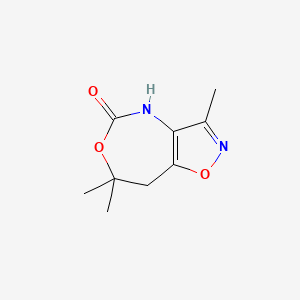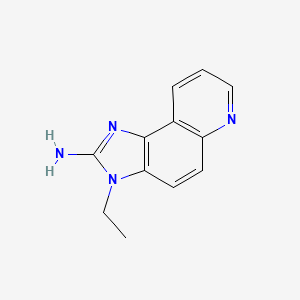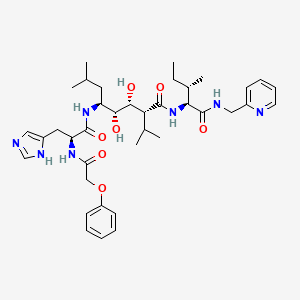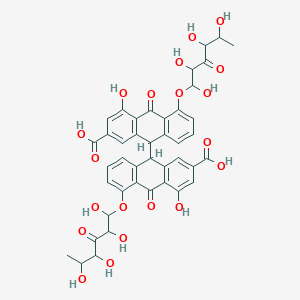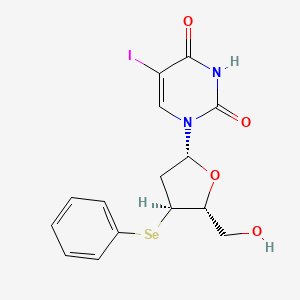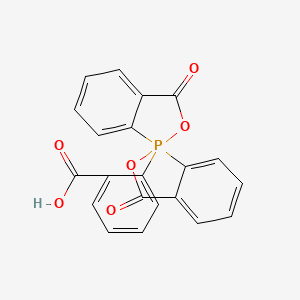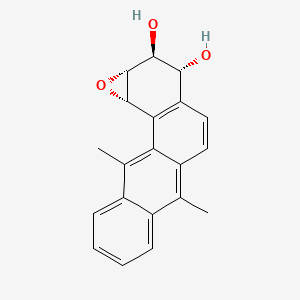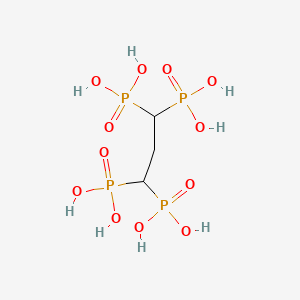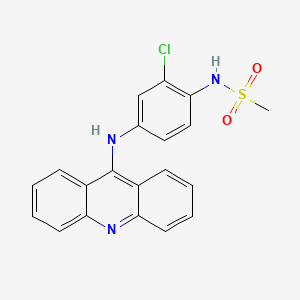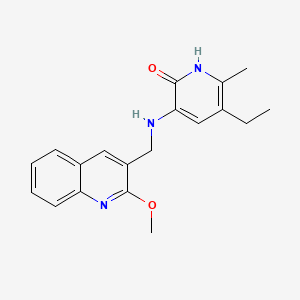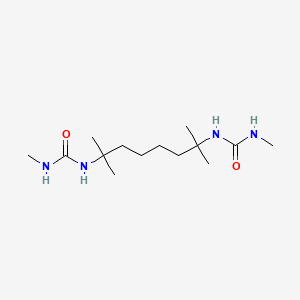
Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves several steps. The primary method includes the reaction of hexamethylene diisocyanate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds. These derivatives have distinct properties and applications in different fields.
Aplicaciones Científicas De Investigación
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of functional groups, which can participate in various chemical pathways. These interactions lead to the formation of stable complexes and intermediates, which are crucial for its applications in different fields.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylurea: Similar in structure but lacks the hexamethylene bridge.
Hexamethylene diisocyanate: A precursor in the synthesis of the compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is unique due to its specific structural arrangement, which imparts distinct properties. The presence of the hexamethylene bridge and multiple methyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
102584-85-0 |
|---|---|
Fórmula molecular |
C14H30N4O2 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
1-[2,7-dimethyl-7-(methylcarbamoylamino)octan-2-yl]-3-methylurea |
InChI |
InChI=1S/C14H30N4O2/c1-13(2,17-11(19)15-5)9-7-8-10-14(3,4)18-12(20)16-6/h7-10H2,1-6H3,(H2,15,17,19)(H2,16,18,20) |
Clave InChI |
WGZBOMPBERTLSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)NC(=O)NC)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


